1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-nitrobenzyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(5-Amino-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[(5-Chloro-2-hydroxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
- 1-[(5-Chloro-2-nitrophenyl)methyl]piperazine
- 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine
- 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Comparison: Compared to its analogs, 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a methoxy group and a chloro-nitrophenyl group. This combination of functional groups may enhance its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-25-18-5-3-2-4-17(18)21-10-8-20(9-11-21)13-14-12-15(19)6-7-16(14)22(23)24/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGRVQDNULVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.